

N-Nitrosodiethylamine-d10 material safety data sheet (MSDS)

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Compound of Interest

Compound Name: N-Nitrosodiethylamine-d10

Cat. No.: B1436862

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N-Nitrosodiethylamine-d10: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, toxicological properties, and experimental considerations for **N-Nitrosodiethylamine-d10** (NDEA-d10). This deuterated nitrosamine is a critical analytical standard and research tool in studies of N-nitrosamine carcinogenicity and metabolism. Given its classification as a probable human carcinogen, stringent safety protocols are paramount when handling this compound.

Section 1: Chemical and Physical Properties

N-Nitrosodiethylamine-d10 is the isotopically labeled analog of N-Nitrosodiethylamine (NDEA), where the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Physical and Chemical Properties of **N-Nitrosodiethylamine-d10**

Property	Value	Reference
Chemical Formula	C ₄ D ₁₀ N ₂ O	[1][2]
Molecular Weight	112.20 g/mol	[1][2]
CAS Number	1219794-54-3	[1][2]
Appearance	Light yellow to yellow liquid/grease	[3]
Solubility	Soluble in water, lipids, and other organic solvents.	[2][4]
Storage Temperature	Store at -20°C or -80°C for long-term storage.	[1][5]

Section 2: Safety and Hazard Information

NDEA-d10, like its non-deuterated counterpart, is classified as a probable human carcinogen and requires handling with extreme caution in a controlled laboratory setting.

Table 2: Hazard Identification and Safety Precautions

Hazard Statement	Precautionary Measures	First Aid
Toxic if swallowed.	Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.	If swallowed: Immediately call a poison center or doctor. Rinse mouth.
May cause cancer.	Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required.	If exposed or concerned: Get medical advice/attention.
Suspected of causing genetic defects.	Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required.	If exposed or concerned: Get medical advice/attention.
May be harmful if inhaled or absorbed through the skin.	Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.	If inhaled: Remove person to fresh air and keep comfortable for breathing. If on skin: Wash with plenty of water.

Personal Protective Equipment (PPE): A comprehensive list of required PPE includes a lab coat (back-closure gown recommended), double nitrile rubber gloves, and CSA-approved safety glasses. For certain procedures, a NIOSH-approved N-95 respirator may be necessary.

[6][7]

Section 3: Metabolic Activation and Mechanism of Carcinogenicity

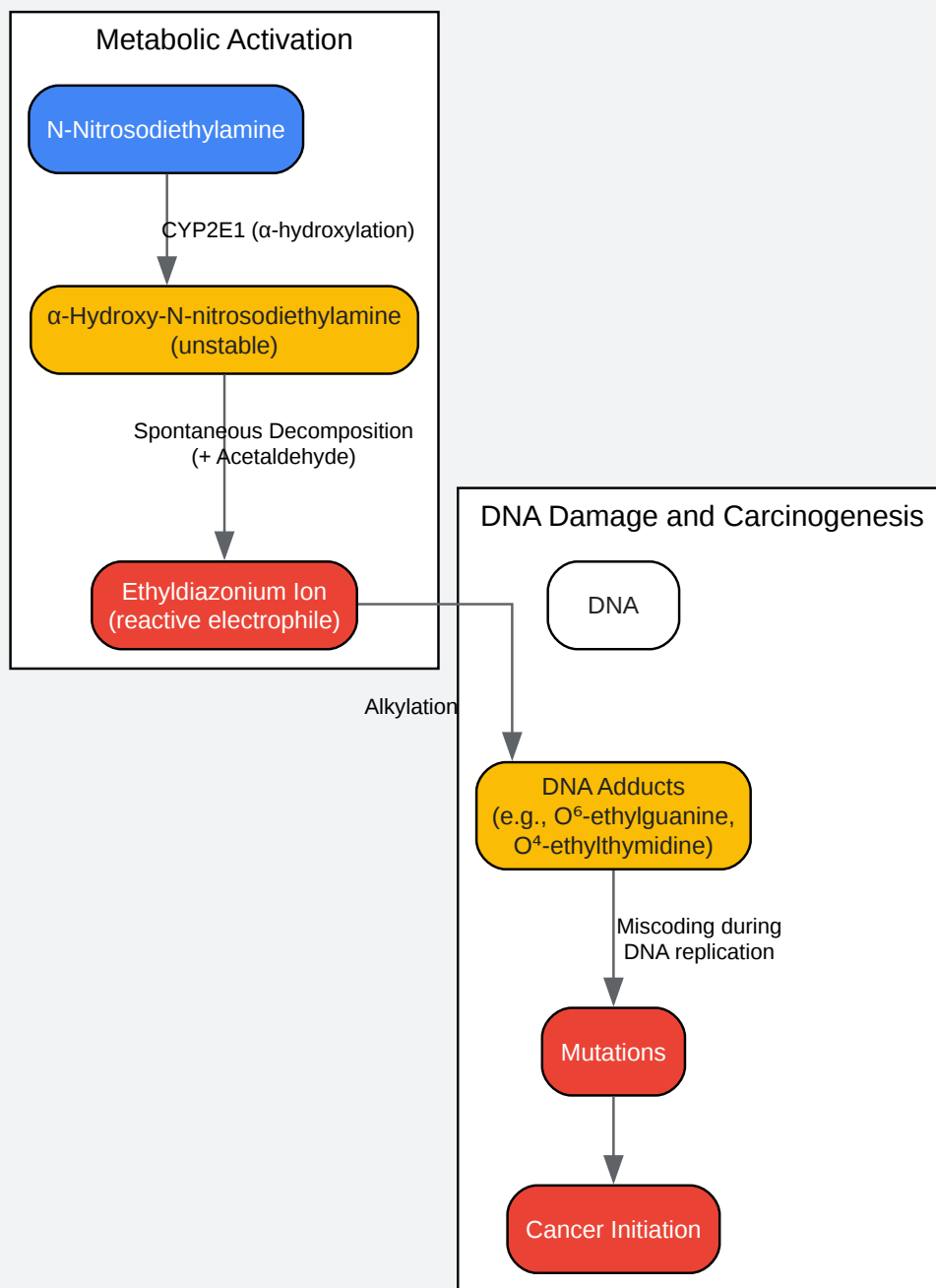
N-Nitrosodiethylamine requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic pathway leads to the formation of reactive electrophiles that can form adducts with DNA, leading to mutations and the initiation of cancer.

Metabolic Activation Pathway

The metabolic activation of NDEA proceeds through the following key steps:

- **α -Hydroxylation:** CYP enzymes, particularly CYP2E1, catalyze the hydroxylation of one of the α -carbon atoms of the ethyl groups.^[5]
- **Decomposition:** The resulting α -hydroxy-N-nitrosodiethylamine is unstable and spontaneously decomposes.
- **Formation of Ethyldiazonium Ion:** This decomposition releases acetaldehyde and generates a highly reactive ethyldiazonium ion.
- **DNA Adduct Formation:** The ethyldiazonium ion is a potent ethylating agent that can react with nucleophilic sites on DNA bases, forming various DNA adducts. The formation of O⁶-ethyldeoxyguanosine and O⁴-ethyldeoxythymidine are considered to be key mutagenic lesions.^[5]

Metabolic Activation and Carcinogenic Mechanism of N-Nitrosodiethylamine

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Caption: Metabolic activation of N-Nitrosodiethylamine leading to DNA damage and cancer initiation.

Section 4: Experimental Protocols and Methodologies

The following sections provide summaries of key experimental procedures involving N-nitrosodiethylamine. These are intended as overviews and for detailed, step-by-step protocols, consultation of the cited literature is essential.

Induction of Carcinogenesis in Rodents

N-nitrosodiethylamine is widely used to induce tumors in animal models, particularly hepatocellular carcinoma in rats and mice.

Objective: To induce tumor formation in rodents for carcinogenicity studies.

Methodology Summary:

- Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[2][8]
- Compound Preparation: N-Nitrosodiethylamine is typically dissolved in sterile saline or drinking water.[2][9]
- Administration:
 - Intraperitoneal (i.p.) Injection: A single i.p. injection of NDEA (e.g., 200 mg/kg body weight in rats) can be used to initiate hepatocarcinogenesis.[9]
 - Drinking Water: Continuous administration in drinking water at low concentrations (e.g., 0.5 mg/100 ml for rats) over an extended period can also induce tumors.[2]
- Monitoring: Animals are monitored for signs of toxicity and tumor development. Body weight is recorded regularly.
- Termination and Analysis: At the end of the study period (which can range from weeks to months), animals are euthanized, and target organs (primarily the liver) are collected for

histopathological analysis to identify and characterize tumors.[2][9]

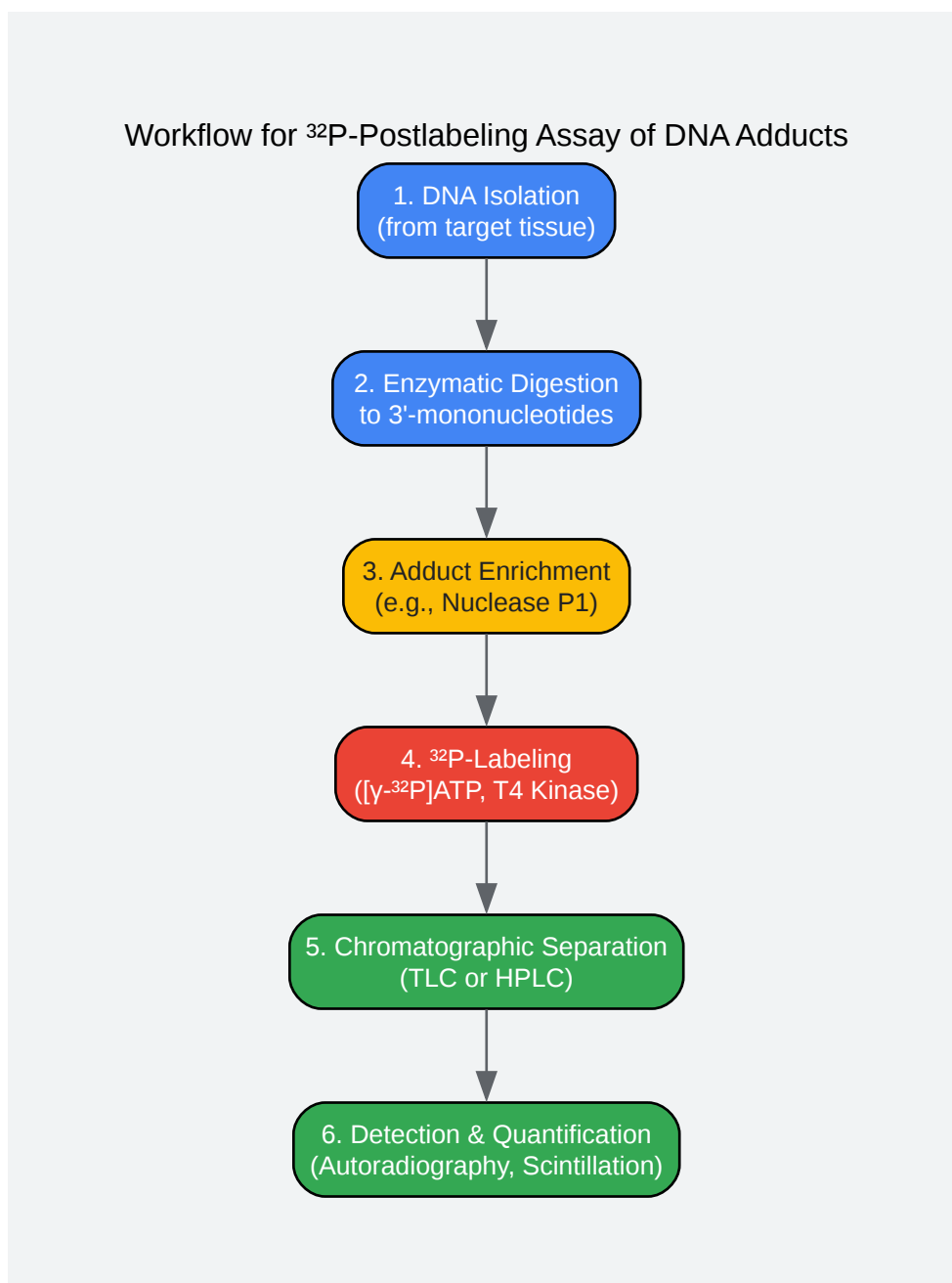
Detection of DNA Adducts by ^{32}P -Postlabeling Assay

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens like NDEA.

Objective: To measure the levels of NDEA-induced DNA adducts in target tissues.

Methodology Summary:

- **DNA Isolation:** High-quality DNA is isolated from the target tissue (e.g., liver) of NDEA-exposed animals.
- **DNA Digestion:** The DNA is enzymatically hydrolyzed to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
- **Adduct Enrichment:** The bulky, hydrophobic NDEA-DNA adducts can be enriched from the normal nucleotides, often using nuclease P1 digestion.[10][11]
- **^{32}P -Labeling:** The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ^{32}P from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ using T4 polynucleotide kinase.[10][12]
- **Chromatographic Separation:** The ^{32}P -labeled adducts are separated from the excess $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ and normal nucleotides using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][4]
- **Detection and Quantification:** The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10^7 - 10^9 normal nucleotides.[10][11]



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Caption: A simplified workflow of the ^{32}P -postlabeling assay for DNA adduct detection.

Genotoxicity Assessment using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a versatile method for measuring DNA strand breaks in individual cells.

Objective: To assess the genotoxic potential of NDEA by detecting DNA damage.

Methodology Summary:

- **Cell Preparation:** A single-cell suspension is prepared from the target tissue or cell culture exposed to NDEA.[8]
- **Embedding in Agarose:** The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
- **Lysis:** The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
- **Alkaline Unwinding and Electrophoresis:** The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. DNA with strand breaks will migrate from the nucleus towards the anode, forming a "comet tail". The amount of DNA in the tail is proportional to the extent of DNA damage.[13]
- **Staining and Visualization:** The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
- **Image Analysis:** Comet images are analyzed using specialized software to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment.[8][13]

Section 5: Analytical Methodologies

Accurate quantification of **N-Nitrosodiethylamine-d10** is crucial for its use as an internal standard in various analytical applications, particularly in the analysis of N-nitrosamine impurities in pharmaceuticals and environmental samples.

Table 3: Analytical Techniques for N-Nitrosodiethylamine Detection

Technique	Description	Key Considerations
Gas Chromatography-Mass Spectrometry (GC-MS)	A common method for the analysis of volatile nitrosamines. Separation is achieved on a GC column followed by detection using a mass spectrometer.	Requires appropriate sample preparation, such as liquid-liquid extraction or solid-phase extraction, to remove matrix interferences.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)	Offers high sensitivity and selectivity for the analysis of nitrosamines in complex matrices like pharmaceutical drug products.	The choice of ionization source (e.g., APCI) and MS/MS transitions is critical for achieving low detection limits. [15]
High-Performance Liquid Chromatography (HPLC) with UV Detection	A less sensitive but more accessible method for the quantification of NDEA.	Detection is typically performed at around 230 nm. The mobile phase composition needs to be optimized for adequate separation from other components.[3][16]

Section 6: Conclusion

N-Nitrosodiethylamine-d10 is an indispensable tool for research into the toxicology and analytical detection of N-nitrosamines. Its carcinogenic nature necessitates rigorous adherence to safety protocols. A thorough understanding of its metabolic activation, mechanism of action, and the experimental methodologies used for its study is essential for professionals in the fields of toxicology, pharmacology, and drug development. This guide provides a foundational overview to support the safe and effective use of this important research chemical.

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References

- 1. DNA adducts from N-nitrosodiethanolamine and related beta-oxidized nitrosamines in vivo: (32)P-postlabeling methods for glyoxal- and O(6)-hydroxyethyldeoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat hepatocarcinogenesis induced by N-nitrosodiethylamine and N-nitrosomorpholine continuously administered at low doses. From basophilic areas of hepatocytes to hepatocellular tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 5. Carcinogenesis in rats by nitrosodimethylamine and other nitrosomethylalkylamines at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isuhsc.edu [isuhsc.edu]
- 7. uwo.ca [uwo.ca]
- 8. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 32P-postlabeling assay for DNA adducts | Semantic Scholar [semanticscholar.org]
- 12. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 21stcenturypathology.com [21stcenturypathology.com]
- 14. osha.gov [osha.gov]
- 15. An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. helixchrom.com [helixchrom.com]
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